molecular formula C22H21N5O3 B2703690 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one CAS No. 1190002-71-1

2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

Katalognummer: B2703690
CAS-Nummer: 1190002-71-1
Molekulargewicht: 403.442
InChI-Schlüssel: PWSMZAAVSQUWKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, a phenoxy group, and a piperidinyl moiety, contributes to its distinctive chemical and biological properties.

Eigenschaften

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-19(25-13-7-2-8-14-25)15-26-22(29)27-18-12-6-5-11-17(18)23-21(20(27)24-26)30-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSMZAAVSQUWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and triazole-forming reagents.

    Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with the triazoloquinoxaline intermediate.

    Attachment of the piperidinyl moiety: This can be accomplished through alkylation reactions where a piperidine derivative is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent research indicates that compounds similar to 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one may exhibit anticancer properties by targeting specific pathways involved in tumor growth. The compound's ability to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor) positions it as a candidate for further development in cancer therapeutics.

A study explored the synthesis of novel quinoline derivatives aimed at inhibiting EGFR and demonstrated promising anti-proliferative effects in vitro .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structural analogs have been tested against various pathogens, including bacteria and fungi. The mechanism involves the inhibition of microbial DNA gyrase, which is critical for bacterial DNA replication. Research has highlighted the efficacy of related compounds against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Synthesis and Mechanism of Action

The synthesis of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : Cyclization reactions are performed using quinoxaline derivatives.
  • Introduction of the Phenoxy Group : This is achieved through nucleophilic substitution reactions with phenolic compounds.
  • Attachment of the Piperidinyl Moiety : Alkylation reactions introduce the piperidine component to the intermediate structure.

The compound's mechanism of action likely involves binding to specific molecular targets, modulating their activity and leading to various biological effects .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated multiple derivatives of triazoloquinoxalines for their anticancer properties. The results indicated that certain modifications enhanced their potency against cancer cell lines .

Case Study 2: Antimicrobial Screening

Another significant study focused on synthesizing oxadiazole derivatives that were screened for antimicrobial activity. The findings revealed that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can be compared with other similar compounds, such as:

    Triazoloquinoxalines: These compounds share the triazoloquinoxaline core but may differ in their substituents, leading to variations in their chemical and biological properties.

    Phenoxy derivatives: Compounds with phenoxy groups may exhibit similar reactivity and applications but differ in their core structures.

    Piperidinyl derivatives: These compounds contain piperidinyl moieties and may have similar pharmacological profiles but differ in their overall structures.

The uniqueness of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is a novel compound belonging to the class of triazoloquinoxalines. This compound has garnered attention due to its unique chemical structure and potential biological activities. The presence of a triazoloquinoxaline core, a phenoxy group, and a piperidinyl moiety suggests diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving quinoxaline derivatives and triazole-forming reagents.
  • Introduction of the Phenoxy Group : Nucleophilic substitution reactions are employed where a phenolic derivative reacts with the triazoloquinoxaline intermediate.
  • Attachment of the Piperidinyl Moiety : Alkylation reactions introduce the piperidine derivative to the intermediate compound.

Anticancer Properties

Research indicates that compounds related to triazoloquinoxalines exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit various cancer cell lines. In vitro assays demonstrated that certain analogs exhibited IC50 values in the micromolar range against colon carcinoma (e.g., HCT-116) and breast cancer cell lines (e.g., T47D) .

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

Antimicrobial Activity

The biological behavior of similar heterocyclic compounds has also shown promising antimicrobial properties. Compounds from the benzotriazole class demonstrated effective activity against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting that the triazoloquinoxaline framework may confer similar properties .

The mechanism underlying the biological activity of 2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Triazole Derivatives : A study reported that mercapto-substituted triazoles exhibited significant anticancer effects against various cell lines .
  • Benzotriazoles : These compounds were noted for their antimicrobial efficacy against multiple bacterial strains, highlighting their potential as therapeutic agents .

Q & A

Q. Table 1. Key Synthetic Parameters for Triazoloquinoxaline Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature80–100°C (reflux)Higher temps reduce byproducts
Solvent SystemEthanol/H₂O (3:1 v/v)Enhances solubility of intermediates
Workup ProtocolNaHCO₃ neutralizationImproves crystallization

Q. Table 2. Analytical Benchmarks for Structural Validation

TechniqueCritical Peaks/Data PointsInterpretationReference
¹H NMR (400 MHz, DMSO)δ 2.5–3.0 ppm (piperidine CH₂)Confirms alkyl chain substitution
HRMS (ESI+)m/z 435.1502 [M+H]⁺Validates molecular formula

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.